molecular formula C22H25N5O4S2 B11633319 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid

4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid

Cat. No.: B11633319
M. Wt: 487.6 g/mol
InChI Key: UHZDAULUEDOYHP-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidinone core conjugated to a thiazolidinone ring via a methylene bridge. The structure includes a 4-methylpiperazinyl substituent and a butanoic acid side chain, which may enhance solubility and bioavailability.

Properties

Molecular Formula

C22H25N5O4S2

Molecular Weight

487.6 g/mol

IUPAC Name

4-[(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C22H25N5O4S2/c1-14-5-3-7-26-18(14)23-19(25-11-9-24(2)10-12-25)15(20(26)30)13-16-21(31)27(22(32)33-16)8-4-6-17(28)29/h3,5,7,13H,4,6,8-12H2,1-2H3,(H,28,29)/b16-13-

InChI Key

UHZDAULUEDOYHP-SSZFMOIBSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N4CCN(CC4)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N4CCN(CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[1,2-A]pyrimidine core, the introduction of the piperazinyl group, and the final assembly of the thiazolidinone ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine

In medicine, 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid could be explored for its potential pharmacological properties. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics, such as enhanced stability or reactivity, to industrial products.

Mechanism of Action

The mechanism of action of 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound A shares a pyrido[1,2-a]pyrimidinone-thiazolidinone scaffold with several analogs. Key differences lie in substituents on the piperazine ring and the length/functionality of the carboxylic acid side chain:

Compound Pyrido[1,2-a]pyrimidinone Substituents Thiazolidinone Substituents Acid Chain Key Structural Variations
Compound A (Target) 9-Methyl, 4-methylpiperazinyl 2-thioxo, methylene bridge Butanoic Reference structure
Compound 10b [] N/A (pyrazolo[3,4-d]pyrimidinone core) 4-chlorophenyl, 2-thioxo None Different core; aryl substitution
Compound 13c [] Methoxyphenyl-pyrazole core 2-thioxo, propanoic acid Propanoic Shorter chain; aromatic substitution
Compound in 4-Ethylpiperazinyl, phenylethyl 2-thioxo, methylene bridge None Ethylpiperazine; phenylethyl group

Key Observations :

  • The 4-methylpiperazinyl group in Compound A may enhance solubility compared to ethylpiperazine derivatives () due to reduced hydrophobicity .
  • The butanoic acid chain could improve membrane permeability relative to shorter-chain analogs (e.g., propanoic acid in ) .

Characterization Techniques

  • Spectroscopy : 1H/13C NMR and IR confirm the Z-configuration of the methylene bridge and thioxo group (critical for bioactivity) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., reports exact mass data for related structures) .

Solubility and Stability

  • The butanoic acid moiety in Compound A likely enhances aqueous solubility compared to non-carboxylic analogs (e.g., ’s neutral derivative) .
  • The 2-thioxo group in the thiazolidinone ring may increase metabolic stability compared to oxo analogs, as sulfur’s electron-withdrawing effects resist enzymatic degradation .

Hypothesized Bioactivity

  • Anti-inflammatory activity: Pyrazolo-pyrimidinones with thiazolidinone moieties () inhibit COX-2 (IC50 ~1.2 µM) .
  • Antimicrobial effects : Piperazinyl derivatives () exhibit activity against Gram-positive bacteria (MIC 4–8 µg/mL) .

Biological Activity

The compound 4-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound integrates multiple pharmacologically relevant motifs:

  • Pyrido[1,2-a]pyrimidine core
  • Thiazolidinone ring
  • Butanoic acid moiety

The intricate structure contributes to its diverse chemical reactivity and potential interactions with biological targets.

Research indicates that this compound may function as an inhibitor or modulator of key biological pathways. Its interactions with specific proteins and enzymes suggest potential therapeutic effects in areas such as oncology and infectious diseases. The detailed mechanisms of action are still under investigation, but preliminary studies highlight the following aspects:

  • Protein Binding : The compound can bind to various biological targets within cells, which is essential for elucidating its mechanism of action.
  • Inhibition of Enzymatic Activity : Initial findings suggest that it may inhibit certain enzymes involved in disease pathways.

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity TypeDescription
AnticancerPotential to inhibit tumor growth through modulation of signaling pathways.
AntimicrobialActivity against a range of pathogens, suggesting potential in infectious disease treatment.
AntioxidantExhibits radical scavenging properties, contributing to cellular protection.

Antimicrobial Efficacy

Research has shown that compounds with similar structures exhibit broad-spectrum antimicrobial activity. For instance, derivatives with thiazolidinone rings have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro assays have indicated that the compound may inhibit bacterial growth by disrupting cell wall synthesis.

Antioxidant Properties

Preliminary assessments indicate that this compound may demonstrate antioxidant activity comparable to well-known antioxidants like ascorbic acid. The DPPH radical scavenging assay has been employed to evaluate its potential in neutralizing free radicals, suggesting a role in protecting cells from oxidative stress.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
4-Oxo-ThiazolidinoneContains a thiazolidinone ringLacks the pyrido core
Pyrido DerivativesSimilar core structureVaries in side chains affecting activity
2-Thioxo-ThiazolidineShares thiazolidine structureDifferent substituents lead to varied biological activities

This table highlights how the combination of a pyrido core with thiazolidine and butanoic acid components may confer distinct pharmacological properties not found in other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.